![molecular formula C15H18N2O4S B2422740 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide CAS No. 1448031-30-8](/img/structure/B2422740.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H18N2O4S and its molecular weight is 322.38. The purity is usually 95%.
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Scientific Research Applications
Oxidative Radical Cyclization
- Research Application : A study by Chikaoka et al. (2003) explored the use of Mn(III)/Cu(II)-mediated oxidative radical cyclization with alpha-(Methylthio)acetamides, leading to erythrinanes. This method was applied for the formal synthesis of 3-demethoxyerythratidinone, a naturally occurring Erythrina alkaloid (Chikaoka et al., 2003).
Opioid Agonists Synthesis
- Research Application : Barlow et al. (1991) conducted a study on the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists. This research focused on the structural activity of these compounds (Barlow et al., 1991).
Antimicrobial Agent Development
- Research Application : Abdel-Ghany et al. (2013) synthesized and evaluated a new dipeptide derivative for its antimicrobial properties. The compound demonstrated good antimicrobial activity and potential as a new imaging agent (Abdel-Ghany et al., 2013).
Anticonvulsant Activity Assessment
- Research Application : Obniska et al. (2015) synthesized new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and evaluated their anticonvulsant activity. The study identified compounds with significant protective effects in animal models of epilepsy (Obniska et al., 2015).
Electrochromic Device Application
- Research Application : Carbas et al. (2014) reported on the electrochemical polymerization of a new low-voltage oxidized thienylenepyrrole derivative, highlighting its application in electrochromic devices (Carbas et al., 2014).
Melanin-Concentrating Hormone Receptor Antagonist
- Research Application : Souers et al. (2005) discovered 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide as a potent melanin-concentrating hormone receptor 1 antagonist, effective in oral dosing for weight loss treatment (Souers et al., 2005).
Antiseizure Agent Development
- Research Application : Kenda et al. (2004) explored the development of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. The compounds showed more potent antiseizure effects than existing treatments in animal models (Kenda et al., 2004).
Mechanism of Action
: ChemicalBook: (S)-2,5-dioxopyrrolidin-1-yl 4,8,16,19,22-pentaoxo-6- (2-oxo-2- ( (2- ( ( (2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)ethyl)amino)ethyl)-17- (3-oxo-3- ( ( (S)-4,11,15,22-tetraoxo-1,25-bis ( ( (2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,23-bis (2 : ScienceNet: Controllable Hydroxylation of Triterpenoids Enables Plant Chemical Defense without Self-Toxicity : Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-one derivatives
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-22-11-4-2-10(3-5-11)12(18)8-16-13(19)9-17-14(20)6-7-15(17)21/h2-5,12,18H,6-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYACTSBQCKQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)CN2C(=O)CCC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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